molecular formula C17H22ClNO2 B12777461 Nisoxetine hydrochloride, (+)- CAS No. 114446-53-6

Nisoxetine hydrochloride, (+)-

Cat. No.: B12777461
CAS No.: 114446-53-6
M. Wt: 307.8 g/mol
InChI Key: LCEURBZEQJZUPV-XFULWGLBSA-N
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Description

Nisoxetine hydrochloride, (+)-, also known as (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective inhibitor of norepinephrine reuptake. Originally synthesized in the 1970s by Eli Lilly and Company, it was initially researched as a potential antidepressant. it currently has no clinical applications in humans and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine group. The synthesis begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under basic conditions to yield nisoxetine. The final step involves the conversion of nisoxetine to its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for nisoxetine hydrochloride are not well-documented, the synthesis generally follows the same chemical routes as described above. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Nisoxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nisoxetine, such as oxides, reduced forms, and substituted analogs.

Mechanism of Action

Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter (NET) and blocks its function, preventing the reabsorption of norepinephrine into presynaptic neurons .

Comparison with Similar Compounds

Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition. Similar compounds include:

These compounds share some pharmacological properties but differ in their selectivity, chemical structure, and specific applications.

Properties

CAS No.

114446-53-6

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1

InChI Key

LCEURBZEQJZUPV-XFULWGLBSA-N

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Origin of Product

United States

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